molecular formula C19H13N5O3 B11504619 2-[6-Amino-5-cyano-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoic acid

2-[6-Amino-5-cyano-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoic acid

Cat. No.: B11504619
M. Wt: 359.3 g/mol
InChI Key: LFFYQRWJUBIHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-AMINO-5-CYANO-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOIC ACID is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including an amino group, a cyano group, and a pyridine ring, which contribute to its diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C19H13N5O3

Molecular Weight

359.3 g/mol

IUPAC Name

2-(6-amino-5-cyano-3-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoic acid

InChI

InChI=1S/C19H13N5O3/c20-9-13-14(11-3-1-2-4-12(11)19(25)26)15-16(10-5-7-22-8-6-10)23-24-18(15)27-17(13)21/h1-8,14H,21H2,(H,23,24)(H,25,26)

InChI Key

LFFYQRWJUBIHQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=NC=C4)N)C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-AMINO-5-CYANO-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOIC ACID typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-cyanopyridine with appropriate aldehydes and ketones, followed by cyclization reactions to form the pyrano[2,3-c]pyrazole core. The reaction conditions often involve the use of catalysts such as zinc nitrate and sodium ethoxide in anhydrous ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[6-AMINO-5-CYANO-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[6-AMINO-5-CYANO-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrano[2,3-c]pyrazole derivatives, such as:

Uniqueness

What sets 2-[6-AMINO-5-CYANO-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOIC ACID apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.